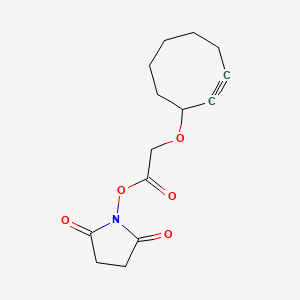
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acétate
Vue d'ensemble
Description
“2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” is a chemical compound with the molecular formula C14H17NO5 . It is also known by other names such as “Cyclooctyne-O-NHS ester”, “(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate”, and "2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-yn-1-yloxy)acetate" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent. This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .
Molecular Structure Analysis
The molecular structure of “2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” includes a pyrrolidin-2,5-dione ring attached to a cyclooctyne group via an ester linkage . The InChI representation of the molecule is "InChI=1S/C14H17NO5/c16-12-8-9-13 (17)15 (12)20-14 (18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2" .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.29 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has five rotatable bonds . The topological polar surface area is 72.9 Ų . The compound has a complexity of 456 .
Applications De Recherche Scientifique
Applications biomédicales
Ce composé présente des effets thérapeutiques potentiels contre l'inflammation, le cancer et les infections microbiennes. Il est étudié pour son efficacité dans le traitement de diverses maladies en raison de ces propriétés .
Conjugaison anticorps-médicament (ADC)
En tant que lieur ADC, ce produit chimique constitue un élément essentiel dans le développement des conjugués anticorps-médicament. Ce sont des thérapies anticancéreuses ciblées qui délivrent des médicaments cytotoxiques directement aux cellules cancéreuses .
Recherche sur le cancer
La capacité du composé à entraver des voies de signalisation spécifiques associées à la prolifération et à la progression néoplasique en fait un candidat prometteur pour lutter contre divers cancers .
Recherche anticonvulsivante
Des recherches sont en cours sur des analogues de ce composé pour des propriétés anticonvulsivantes potentielles, ce qui pourrait conduire à de nouveaux traitements pour les troubles convulsifs .
Mécanisme D'action
Target of Action
It is known to act by targeting specific receptors and pathways , modulating cellular processes, and promoting desired therapeutic outcomes .
Mode of Action
The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate interacts with its targets and modulates cellular processes . Although the exact mode of action is not clearly stated, it is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels .
Biochemical Pathways
The 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate has the capacity to navigate and perturb distinct biochemical routes intrinsic to cellular mechanisms .
Pharmacokinetics
It is noted that the compound revealed high metabolic stability on human liver microsomes .
Result of Action
The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits potential therapeutic effects against inflammation, cancer, and microbial infections . It acts by modulating cellular processes and promoting desired therapeutic outcomes .
Analyse Biochimique
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between antibodies and drugs. This compound interacts with enzymes, proteins, and other biomolecules through its reactive groups. The propargyl group in 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can react with azide-containing biomolecules via copper-catalyzed click chemistry, forming a stable triazole linkage . This interaction is essential for the efficient conjugation of therapeutic agents to antibodies, enhancing their targeted delivery and efficacy.
Cellular Effects
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate cellular processes by targeting specific receptors and pathways. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate involves its ability to form covalent bonds with biomolecules through click chemistry. This compound can bind to specific enzymes and proteins, inhibiting or activating their functions . For example, it can inhibit the activity of calcium channels, leading to reduced calcium influx and subsequent modulation of cellular signaling pathways . Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of inflammatory responses and sustained modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate in animal models are dose-dependent. At lower doses, this compound can effectively modulate cellular processes without causing significant toxicity . At higher doses, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate may exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Studies have shown that the median effective dose (ED50) for certain therapeutic effects is within a specific range, while the median toxic dose (TD50) is higher, indicating a relatively safe therapeutic window .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is transported and distributed through interactions with specific transporters and binding proteins . This compound can be taken up by cells via endocytosis and subsequently localized to specific cellular compartments. The distribution of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCIPWSNSHGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


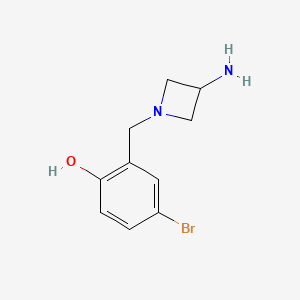

![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)
![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
![1-{[(2-Methylfuran-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474921.png)

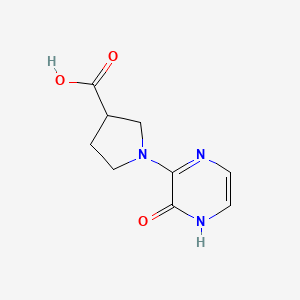
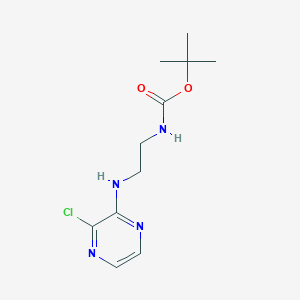
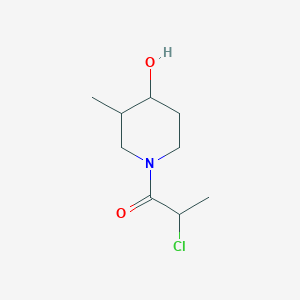


![4-[3-(4-Bromo-3-fluorophenoxy)-propyl]-morpholine](/img/structure/B1474935.png)

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate](/img/structure/B1474937.png)
